Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors . These interactions can modulate biochemical pathways and lead to various biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Propyl 4-(2-hydrazino-2-oxoethoxy)benzoate include:
- Ethyl 4-(2-hydrazino-2-oxoethoxy)benzoate
- Methyl 4-(2-hydrazino-2-oxoethoxy)benzoate
- Butyl 4-(2-hydrazino-2-oxoethoxy)benzoate
Uniqueness
This compound is unique due to its specific propyl ester group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
propyl 4-(2-hydrazinyl-2-oxoethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-2-7-17-12(16)9-3-5-10(6-4-9)18-8-11(15)14-13/h3-6H,2,7-8,13H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEFKEWWKKUCQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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